molecular formula C8H16S B12282430 2-Hexylthiirane

2-Hexylthiirane

Cat. No.: B12282430
M. Wt: 144.28 g/mol
InChI Key: FUCNFCAABRZCTR-UHFFFAOYSA-N
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Description

2-Hexylthiirane is an organic compound belonging to the class of thiiranes, which are three-membered sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexylthiirane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with thiirane. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows: [ \text{C}6\text{H}{13}\text{MgBr} + \text{C}_2\text{H}_4\text{S} \rightarrow \text{C}6\text{H}{13}\text{C}_2\text{H}_4\text{S} + \text{MgBr}_2 ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Hexylthiirane undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to thiols or other reduced sulfur compounds using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Various substituted thiiranes.

Scientific Research Applications

2-Hexylthiirane has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hexylthiirane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

    Thiirane (Ethylene Sulfide): The simplest thiirane, with a similar three-membered ring structure but without the hexyl group.

    2-Methylthiirane: A thiirane derivative with a methyl group instead of a hexyl group.

    2-Phenylthiirane: A thiirane derivative with a phenyl group attached to the ring.

Comparison: 2-Hexylthiirane is unique due to the presence of the hexyl group, which imparts different chemical and physical properties compared to other thiirane derivatives. The hexyl group increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules. This uniqueness makes this compound valuable in specific applications where these properties are desired.

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

2-hexylthiirane

InChI

InChI=1S/C8H16S/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3

InChI Key

FUCNFCAABRZCTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CS1

Origin of Product

United States

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